molecular formula C12H16BrNO2 B7869278 N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide

Cat. No.: B7869278
M. Wt: 286.16 g/mol
InChI Key: WWXBUGSETGRXQS-UHFFFAOYSA-N
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Description

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide is an organic compound characterized by the presence of a bromophenyl group, an ethyl chain, and a methoxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide typically involves the following steps:

    Bromination: The starting material, 3-bromophenyl ethyl ketone, is synthesized by brominating acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Amidation: The brominated ketone is then reacted with 3-methoxypropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethyl chain can be oxidized to form carboxylic acids or reduced to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of 3-methoxypropanoic acid and 3-bromophenylethylamine.

Scientific Research Applications

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Material Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with amino acid residues, while the amide moiety can form hydrogen bonds, stabilizing the compound within the active site of the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-bromophenyl)ethyl]-3-methoxypropanamide: Similar structure but with the bromine atom at the para position.

    N-[1-(3-chlorophenyl)ethyl]-3-methoxypropanamide: Similar structure but with a chlorine atom instead of bromine.

    N-[1-(3-bromophenyl)ethyl]-2-methoxypropanamide: Similar structure but with a different position of the methoxy group.

Uniqueness

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger and more specific interactions with target proteins.

Properties

IUPAC Name

N-[1-(3-bromophenyl)ethyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(14-12(15)6-7-16-2)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXBUGSETGRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)NC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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